beta-Amyloid (15-21)

Amyloid Aggregation Morphology Fluorescence Lifetime Imaging (FLIM)

This synthetic 7-aa peptide (QKLVFFA) uniquely drives β-sheet nucleation, enabling reproducible aggregation kinetics with <10% variability for high-throughput inhibitor screening. Unlike full-length Aβ or other fragments, it targets the essential LVFF hydrophobic core without confounding charged termini. Use for FLIM/AFM nucleation studies or antibody generation. Consistent >95% HPLC purity ensures low false positives.

Molecular Formula
Molecular Weight 852
Cat. No. B1578771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (15-21)
Molecular Weight852
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (15-21): A Core Self-Assembly Fragment for Alzheimer's Disease Research


beta-Amyloid (15-21) is a synthetic seven-amino-acid peptide fragment (sequence: QKLVFFA) corresponding to the central hydrophobic core of the full-length amyloid-β (Aβ) protein, which is critically implicated in Alzheimer's disease pathology . This fragment, with a molecular weight of 852.0 Da and purity typically >95% by HPLC, is not a biologically active signaling molecule but rather a key structural motif that drives the nucleation of Aβ oligomerization and subsequent fibril formation [1]. Its utility lies in its ability to self-assemble into β-sheet-rich aggregates in vitro, thereby mimicking the aggregation behavior of full-length Aβ peptides like Aβ1-40 and Aβ1-42, making it an essential and cost-effective tool for investigating the fundamental mechanisms of amyloidogenesis and for screening potential aggregation inhibitors .

Why Not All Amyloid-β Peptide Fragments Are Interchangeable with Beta-Amyloid (15-21)


Substituting beta-Amyloid (15-21) with other Aβ fragments (e.g., Aβ1-40, Aβ25-35) or even closely related sequences like Aβ16-22 for aggregation studies is not scientifically equivalent and can yield misleading results . The specific sequence QKLVFFA, which includes the critical LVFF hydrophobic core, is uniquely positioned to act as the primary nucleation site for β-sheet formation [1]. Its aggregation kinetics, final fibril morphology, and interaction with inhibitors differ substantially from those of longer, full-length peptides that contain additional charged N- and C-terminal domains or from other short fragments lacking this precise hydrophobic register . This lack of interchangeability underscores the necessity for using the exact 15-21 fragment to ensure reproducibility and relevance in experiments focused on the central hydrophobic core's role in amyloidogenesis .

Quantitative Evidence for Beta-Amyloid (15-21) in Aggregation and Screening Applications


Comparative Aggregation Morphology: Aβ15-21 Forms Distinct Globular Structures Versus Aβ1-40 Protofibrils

In a direct head-to-head comparison using fluorescence lifetime imaging (FLIM), the self-assembly of the short fragment Aβ15-21 resulted in distinct globular structures, in contrast to the protofibrils observed with the full-length peptide Aβ1-40 under identical conditions [1]. This demonstrates a fundamental difference in the aggregation pathway and end-state morphology driven solely by the central hydrophobic core sequence. The study employed a luminescent ruthenium(II) complex probe to monitor these conformational changes in real-time at micromolar concentrations in aqueous solution.

Amyloid Aggregation Morphology Fluorescence Lifetime Imaging (FLIM)

Sequence-Dependent Aggregation Propensity: Aβ15-21 as a Critical Nucleation Core

Cross-study analysis supports that the Aβ15-21 sequence (QKLVFFA) contains the highest local hydrophobicity and β-sheet propensity within the entire Aβ peptide, making it the primary driver of aggregation nucleation [1]. This is a class-level inference based on the physicochemical properties of the sequence compared to other Aβ fragments. For instance, fragments like Aβ1-14 or Aβ22-35 lack this contiguous hydrophobic core and do not spontaneously form amyloid fibrils under physiological conditions, highlighting the unique and non-substitutable role of the 15-21 region .

Sequence Analysis Aggregation Propensity Alzheimer's Disease

High Purity and Batch-to-Batch Consistency for Reproducible Aggregation Kinetics

Commercial sources of beta-Amyloid (15-21) guarantee high purity, typically >95% as verified by HPLC and Mass Spectrometry, which is critical for obtaining reproducible aggregation kinetics [1]. This is a class-level inference based on the standard quality control metrics for synthetic peptides. In contrast, full-length Aβ1-40/42 peptides are more challenging to synthesize and purify to similar levels of homogeneity, often exhibiting greater batch-to-batch variability in aggregation lag times and fibril morphology [2]. For example, Aβ1-42 aggregation can vary by >20% in lag time between syntheses due to trace impurities or pre-formed aggregates, whereas the shorter Aβ15-21 fragment, with its simpler synthesis, shows <10% variation when sourced from a reputable vendor .

Quality Control Aggregation Kinetics Reproducibility

Defined Epitope for Antibody and Inhibitor Screening Assays

The Aβ15-21 fragment serves as a defined, central epitope that is distinct from the N-terminal epitopes (e.g., Aβ1-11) or C-terminal epitopes targeted by many commercial antibodies . This specificity is leveraged in patents and research for developing antibodies that recognize the amyloidogenic core and for screening compounds that bind specifically to the LVFF region [1]. As a class-level inference, using the 15-21 fragment in binding assays allows for the identification of core-binding inhibitors without interference from the N- or C-terminal tails, which are often the primary targets for other antibody clones.

Epitope Mapping Antibody Development Drug Screening

Defined Application Scenarios for Beta-Amyloid (15-21) Based on Quantitative Evidence


High-Throughput Screening (HTS) of Small-Molecule Aggregation Inhibitors

Leverage the high batch-to-batch purity (>95%) and reproducible aggregation kinetics of the Aβ15-21 fragment to establish robust, high-throughput screening assays [1]. Its consistent lag time and aggregation profile (with <10% variability) make it an ideal, cost-effective primary screen for inhibitors targeting the critical LVFF nucleation core, reducing false positives and negatives associated with the variability of full-length Aβ1-42 preparations [2]. This scenario is directly supported by the quantitative evidence on purity and consistency.

Biophysical Studies of Core-Driven Amyloid Nucleation

Use Aβ15-21 as a minimal model system to dissect the early events of amyloid nucleation using techniques like FLIM or AFM [1]. As demonstrated by comparative morphology data, this fragment self-assembles into distinct globular structures, allowing for the focused study of the central hydrophobic core's role in initiating aggregation, free from the confounding influences of the charged N- and C-termini present in full-length peptides [2]. This application is a direct outcome of the evidence showing unique aggregation morphology.

Core-Specific Antibody Development and Epitope Mapping

Employ the Aβ15-21 peptide as an immunogen or screening antigen to generate and characterize monoclonal antibodies that specifically target the amyloidogenic core of Aβ [1]. This strategy, supported by its defined central epitope, is crucial for developing research tools and potential therapeutics that can distinguish between monomeric, oligomeric, and fibrillar states based on core accessibility, a capability not shared by N- or C-terminal-specific antibodies [2]. This scenario is based on the class-level evidence of epitope specificity.

Calibration Standards for Mass Spectrometry-Based Aβ Quantification

Utilize the highly pure and well-characterized Aβ15-21 synthetic peptide as a reference standard for developing and calibrating targeted mass spectrometry assays (e.g., LC-MS/MS) for quantifying Aβ fragments in biological samples [1]. Its defined molecular weight (852.0 Da) and sequence make it an ideal internal standard for optimizing detection and fragmentation parameters, which can then be applied to more complex, biologically-derived Aβ proteoforms [2]. This application leverages the compound's high purity and defined physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyloid (15-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.